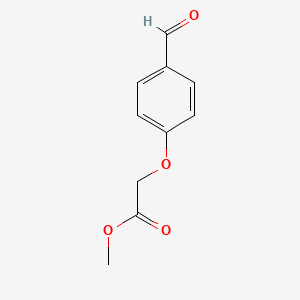

Methyl 2-(4-formylphenoxy)acetate

Description

Significance and Research Context of Formylphenoxyacetate Scaffolds

The formylphenoxyacetate scaffold, the core structure of Methyl 2-(4-formylphenoxy)acetate, is a key structural motif in medicinal chemistry and materials science. The presence of both an aldehyde and an acetate (B1210297) group on a phenoxy backbone allows for a wide range of chemical transformations. The aldehyde group can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or can participate in condensation reactions to form larger, more complex structures. The ester group, on the other hand, can be hydrolyzed to a carboxylic acid or undergo transesterification.

This dual reactivity is highly advantageous in the design and synthesis of novel compounds. For instance, the formylphenoxyacetate scaffold is a component of more complex molecules that have been investigated for their potential as acetylcholinesterase inhibitors. nih.gov Derivatives of this scaffold have shown promise in this area, with some compounds exhibiting greater potency than existing drugs like galanthamine. nih.gov The ability to readily modify the scaffold allows chemists to fine-tune the properties of the final molecule to enhance its biological activity or other desired characteristics.

The broader concept of molecular scaffolds is central to modern medicinal chemistry. drugdiscoverytrends.com Scaffolds provide the basic carbon skeleton to which various functional groups can be attached, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships. drugdiscoverytrends.com The formylphenoxyacetate scaffold fits well within this paradigm, offering a reliable and versatile platform for the development of new chemical entities.

Historical Perspective on the Utilization of this compound in Synthetic Chemistry

The utility of this compound as a synthetic intermediate has been recognized in various research contexts. It serves as a crucial starting material for the synthesis of more elaborate molecules. For instance, it can be used in condensation reactions with other molecules, such as p-ethoxyacetophenone, to create larger compounds with extended conjugated systems. prepchem.com This type of reaction highlights the role of this compound as a key building block for constructing complex molecular architectures.

In more recent research, derivatives of this compound have been at the center of studies aimed at developing new therapeutic agents. A notable example is the synthesis of a class of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives, which were investigated as potential acetylcholinesterase inhibitors for the management of conditions like Alzheimer's disease. nih.gov This demonstrates the continued relevance and application of this scaffold in contemporary drug discovery efforts. The availability of this compound from various chemical suppliers underscores its importance as a readily accessible starting material for a wide range of research and development activities. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(4-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJPCDPSAWVMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353911 | |

| Record name | methyl 2-(4-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73620-18-5 | |

| Record name | methyl 2-(4-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(4-formylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Routes to Methyl 2 4 Formylphenoxy Acetate

Chemo- and Regioselective Synthesis Strategies for Methyl 2-(4-formylphenoxy)acetate

The primary challenge in synthesizing this compound lies in the chemoselective alkylation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde (B117250) in the presence of a reactive aldehyde functionality. The most common and direct approach is a variation of the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile to attack an alkylating agent, typically a methyl haloacetate.

Chemoselectivity: The success of the synthesis hinges on the selective O-alkylation of the phenol (B47542) over any nucleophilic attack at the aldehyde's carbonyl carbon. This is generally achieved by carefully selecting the base and reaction conditions. Moderately weak bases, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), are effective. They are strong enough to deprotonate the acidic phenolic proton but not so strong as to promote side reactions like the Cannizzaro reaction or aldol (B89426) condensations involving the aldehyde group. The resulting phenoxide is a soft nucleophile that preferentially attacks the sp³-hybridized carbon of the methyl haloacetate in a classic Sₙ2 reaction, leaving the "harder" electrophilic carbonyl carbon of the aldehyde untouched. masterorganicchemistry.comyoutube.com

Regioselectivity: As the starting material is 4-hydroxybenzaldehyde, a parasubstituted monosubstituted phenol, the issue of regioselectivity (i.e., which hydroxyl group to alkylate on a polyhydroxylated ring) is not a factor. The synthesis is inherently regioselective to the single phenolic position.

A typical procedure involves reacting 4-hydroxybenzaldehyde with methyl bromoacetate (B1195939) or methyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or acetonitrile (B52724) (MeCN). chemicalbook.com Heating the mixture to reflux ensures a reasonable reaction rate.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Selectivity |

| 4-Hydroxybenzaldehyde | Methyl Bromoacetate | K₂CO₃ | Acetone | Reflux, 6-12 h | High | Chemoselective O-alkylation |

| 4-Hydroxybenzaldehyde | Methyl Chloroacetate | NaH | DMF | 0°C to RT, 4-8 h | High | Chemoselective O-alkylation |

| 4-Hydroxybenzaldehyde | Methyl Bromoacetate | Et₃N | Dichloromethane | 20°C, 6 h | Good | Chemoselective O-alkylation |

Table 1: Comparative data for chemo- and regioselective synthesis strategies. Data is synthesized from typical Williamson ether synthesis procedures. masterorganicchemistry.comchemicalbook.com

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry principles are increasingly applied to the synthesis of this compound to reduce waste, energy consumption, and the use of hazardous materials. mdpi.com

Microwave-Assisted Synthesis: One of the most effective green approaches is the use of microwave irradiation. ajrconline.org Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. researchgate.netnih.gov For the synthesis of this compound, reacting 4-hydroxybenzaldehyde with methyl chloroacetate and a base under microwave irradiation can be completed in a fraction of the time required for conventional heating. researchgate.netuctm.edu This efficiency reduces energy consumption and minimizes the potential for side-product formation. researchgate.net

Solvent-Free or Green Solvent Conditions: Another green strategy involves replacing hazardous solvents like DMF or chlorinated hydrocarbons with more environmentally friendly alternatives such as ethanol (B145695), water, or even performing the reaction under solvent-free conditions. For the Williamson ether synthesis, solid-supported reactions, where the reactants are adsorbed onto a solid matrix like alumina (B75360) or silica (B1680970) gel and irradiated with microwaves, can provide a solvent-free route.

| Method | Reactants | Catalyst/Base | Solvent | Time | Yield | Green Advantage |

| Microwave | 4-Hydroxybenzaldehyde, Methyl Chloroacetate | K₂CO₃ | Ethanol | 5-15 min | >90% | Reduced time, energy use, green solvent. ajrconline.orgresearchgate.net |

| Conventional | 4-Hydroxybenzaldehyde, Methyl Chloroacetate | K₂CO₃ | Acetone | 8-12 h | ~85% | Standard procedure for comparison. |

| Flow Chemistry | 4-Hydroxybenzaldehyde, Methyl Bromoacetate | K₂CO₃ (packed bed) | 2-MeTHF | < 30 min | High | Efficient, scalable, improved safety. unibe.chresearchgate.net |

Table 2: Comparison of Green Synthesis Approaches. Data is based on reported advantages of these techniques for similar reactions.

Flow Chemistry: Continuous flow chemistry offers a green and scalable alternative to batch processing. researchgate.net In a flow setup, reactants are pumped through a heated reactor containing a packed bed of the base (e.g., potassium carbonate). This method allows for excellent control over reaction parameters, enhances heat and mass transfer, improves safety, and can lead to higher yields and purity in significantly less time. unibe.ch The use of bio-derived solvents like 2-MeTHF can further enhance the green credentials of the process. mdpi.com

Catalytic Methodologies for the Formation of this compound

Catalytic methods are often employed to enhance the rate and efficiency of the etherification reaction, aligning with the principles of green chemistry.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for reactions where reactants are in different, immiscible phases. crdeepjournal.org In the synthesis of this compound, the phenoxide salt (formed with a base like NaOH) is typically soluble in an aqueous phase, while the methyl haloacetate is soluble in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether (e.g., 18-crown-6), facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase. crdeepjournal.orgprinceton.edu Once in the organic phase, the "naked" and highly reactive phenoxide anion rapidly reacts with the alkylating agent. This method often results in faster reaction rates, milder reaction conditions, and the ability to use less expensive inorganic bases. mdpi.com

| Catalyst | Base | Solvent System | Conditions | Yield | Advantage |

| Tetrabutylammonium Bromide (TBAB) | NaOH (aq) | Toluene/Water | 50-70°C, 2-4 h | High | Mild conditions, high rate, inexpensive base. crdeepjournal.org |

| 18-Crown-6 | KOH | Dichloromethane | Room Temp, 3-6 h | Excellent | High reactivity of "naked" anion. crdeepjournal.org |

| None (for comparison) | K₂CO₃ | Acetone (single phase) | Reflux, 6-12 h | High | Simpler setup, but often longer times. |

Table 3: Catalytic Methodologies for Synthesis. Data is representative of typical PTC conditions for Williamson ether synthesis.

Methyl 2 4 Formylphenoxy Acetate As a Versatile Synthon in Complex Molecule Synthesis

Role in Carbon-Carbon Bond Formation Reactions

The aldehyde group in Methyl 2-(4-formylphenoxy)acetate is the primary site for a multitude of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for constructing the carbon skeletons of complex target molecules.

The aldehyde functionality of this compound readily participates in base- or acid-catalyzed condensation reactions with enolates or active methylene (B1212753) compounds.

In an Aldol (B89426) condensation , the aldehyde reacts with an enolate derived from a ketone or another aldehyde. This reaction forms a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine. wikipedia.orgyoutube.com This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.org The initial product is an α,β-unsaturated dicarbonyl or related compound. youtube.com When malonic acid is used, the reaction is often followed by decarboxylation, a modification known as the Doebner modification. wikipedia.orgyoutube.com

| Reactant with this compound | Reaction Type | Catalyst/Conditions | Product Type |

| Acetone (B3395972) | Aldol Condensation | Base (e.g., NaOH) | β-hydroxy ketone, then α,β-unsaturated ketone |

| Diethyl malonate | Knoevenagel Condensation | Weak base (e.g., piperidine) | α,β-unsaturated diester |

| Malonic acid | Knoevenagel-Doebner | Pyridine | α,β-unsaturated carboxylic acid |

| Cyanoacetic acid | Knoevenagel Condensation | Weak base (e.g., piperidine) | α,β-unsaturated cyanoester |

Olefination reactions are crucial for the synthesis of alkenes from carbonyl compounds. The aldehyde group of this compound is an excellent substrate for both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

The Wittig reaction employs a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. wikipedia.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield the corresponding alkene. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgharvard.edu The reaction is often carried out in solvents like THF or diethyl ether. wikipedia.org Water has also been shown to be an effective medium for Wittig reactions involving aromatic aldehydes and stabilized ylides, often leading to high yields and E-selectivity. acs.orgresearchgate.netnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orguta.edu This reaction typically provides excellent (E)-selectivity for the resulting alkene and has the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.orgorganic-chemistry.org The HWE reaction is particularly effective for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes. uta.edu For example, reacting this compound with triethyl phosphonoacetate in the presence of a base like sodium hydride would yield the corresponding cinnamate (B1238496) derivative with high (E)-stereoselectivity.

| Olefination Reaction | Reagent | Typical Base | Product Stereoselectivity |

| Wittig (non-stabilized ylide) | Alkyltriphenylphosphonium halide | n-BuLi, NaH | (Z)-alkene favored harvard.edu |

| Wittig (stabilized ylide) | (Carboalkoxymethylene)triphenylphosphorane | (E)-alkene favored wikipedia.org | |

| Horner-Wadsworth-Emmons | Trialkyl phosphonoacetate | NaH, NaOMe | (E)-alkene highly favored wikipedia.orgorganic-chemistry.org |

| Still-Gennari Modification (HWE) | Bis(trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | (Z)-alkene favored organicchemistrydata.org |

While this compound itself is not a typical substrate for palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions, its derivatives, particularly halogenated analogues, are excellent partners in these transformations. For these reactions to occur, a halide (or triflate) is typically required on the aromatic ring.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For instance, a bromo-substituted derivative of this compound could react with an alkene like methyl acrylate (B77674) to form a substituted stilbene (B7821643) derivative. researchgate.netnih.gov The reaction is often catalyzed by palladium complexes such as Pd(OAc)₂ or Pd(PPh₃)₄ with a base like triethylamine (B128534) or potassium carbonate. wikipedia.orgugent.be

The Suzuki reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid) with a halide or triflate, catalyzed by a palladium(0) complex. berkeley.edulibretexts.org An aryl bromide or iodide derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids to generate biaryl or styrenyl compounds. libretexts.orgresearchgate.net The reaction is typically carried out in the presence of a base such as sodium carbonate or potassium phosphate. nih.govmdpi.com

| Cross-Coupling Reaction | Substrate Derivative | Coupling Partner | Palladium Catalyst | Typical Base |

| Heck Reaction | Bromo-Methyl 2-(4-formylphenoxy)acetate | Methyl acrylate | Pd(OAc)₂ | Et₃N, K₂CO₃ wikipedia.orgugent.be |

| Suzuki Reaction | Bromo-Methyl 2-(4-formylphenoxy)acetate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, K₃PO₄ nih.govmdpi.com |

The electrophilic carbonyl carbon of the aldehyde group in this compound is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org These reactions are fundamental for introducing diverse functional groups.

The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), results in the formation of secondary alcohols after an aqueous workup. youtube.com For example, reaction with methylmagnesium bromide would yield the corresponding 1-(4-(2-methoxy-2-oxoethoxy)phenyl)ethanol.

Cyanohydrin formation occurs upon treatment with a cyanide source, such as HCN or NaCN/H⁺, leading to the formation of a cyanohydrin, which is a valuable intermediate for the synthesis of α-hydroxy acids and amino acids. libretexts.org

Reductive amination, which involves the initial formation of an imine or enamine followed by reduction, allows for the synthesis of amines. The reaction with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) would yield the corresponding secondary or tertiary amine.

The addition of hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), reduces the aldehyde to a primary alcohol. youtube.com It is important to note that LiAlH₄ would also reduce the ester functionality, while NaBH₄ is generally selective for the aldehyde in the presence of an ester.

| Nucleophile | Reagent | Product Type |

| Alkyl group | Grignard Reagent (e.g., CH₃MgBr) | Secondary alcohol |

| Cyanide | NaCN, H⁺ | Cyanohydrin |

| Hydride (selective for aldehyde) | NaBH₄ | Primary alcohol |

| Hydride (reduces aldehyde and ester) | LiAlH₄ | Diol |

| Amine (reductive amination) | R₂NH, NaBH₃CN | Tertiary amine |

Utilization in Heterocycle Synthesis

The functional groups present in this compound make it a valuable starting material for the construction of various heterocyclic ring systems, particularly those containing oxygen.

The strategic placement of the aldehyde and the phenoxyacetate (B1228835) moiety allows for intramolecular cyclization reactions to form fused ring systems like benzofurans and chromenes.

Benzofuran (B130515) Synthesis: Benzofurans are a common scaffold in many natural products and pharmaceuticals. nih.govorganic-chemistry.org One potential route to a benzofuran derivative from this compound would involve a reaction that introduces a two-carbon unit at the aldehyde, followed by cyclization. For example, a Wittig reaction with a suitable ylide followed by an intramolecular cyclization could be envisioned. A more direct approach might involve an intramolecular Perkin or a related condensation. For instance, treatment of the corresponding 2-(4-formylphenoxy)acetic acid with a dehydrating agent could potentially lead to a benzofuran derivative, although this is a less common route. A plausible strategy involves the cyclodehydration of α-phenoxy ketones, which can be prepared from phenols and α-bromo ketones. researchgate.net

Chromene Synthesis: Chromenes and their derivatives are another class of biologically active oxygen-containing heterocyles. beilstein-journals.orgorganic-chemistry.org The synthesis of a chromene scaffold from this compound could be achieved through a multi-component reaction. For example, a reaction with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, and a base could lead to the formation of a 4H-chromene derivative via a domino Knoevenagel condensation-intramolecular Michael addition sequence. researchgate.netresearchgate.net

| Heterocycle | Potential Synthetic Strategy | Key Reaction Type |

| Benzofuran | Reaction at aldehyde followed by intramolecular cyclization | Wittig/Cyclization |

| Chromene | Reaction with a 1,3-dicarbonyl compound | Knoevenagel/Michael Addition |

Synthesis of Nitrogen-Containing Heterocycles from this compound

The aldehyde functionality of this compound serves as a critical reactive handle for the construction of various nitrogen-containing heterocyclic systems. Its electrophilic carbon atom readily participates in condensation and cyclization reactions with a range of dinucleophiles, paving the way for molecules with significant structural complexity and potential biological activity.

Pyrimidines: The synthesis of pyrimidine (B1678525) rings can be achieved through the reaction of β-dicarbonyl compounds or their equivalents with amidines. While this compound is not a dicarbonyl compound itself, its aldehyde group can be a key component in multicomponent reactions. For instance, in a reaction analogous to the Biginelli reaction, it can condense with a β-dicarbonyl compound (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. A more direct approach involves its reaction with compounds containing an active methylene group adjacent to a nitrile, such as malononitrile, and a nitrogen source like guanidine (B92328) or formamidine (B1211174) acetate (B1210297). baranlab.orgbyu.edu These reactions typically proceed via an initial Knoevenagel condensation, followed by cyclization and aromatization to yield the substituted pyrimidine core.

Quinolines: The Doebner reaction provides a classic route to quinoline-4-carboxylic acids, involving the reaction of an aniline, an aldehyde, and pyruvic acid. researchgate.net Employing this compound as the aldehyde component in this reaction with various anilines and pyruvic acid would lead to the formation of 2-substituted quinoline-4-carboxylic acids bearing the (methoxycarbonyl)methoxy)phenyl moiety. The reaction proceeds through the formation of an imine, followed by a series of cyclization and dehydration steps. researchgate.net Another well-known method is the Pfitzinger reaction, where isatin (B1672199) or its derivatives react with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. nih.gov In this context, the aldehyde group of this compound can react with isatin to generate the corresponding quinoline (B57606) derivative.

Benzodiazepines: 1,4-Benzodiazepines, a class of privileged structures in medicinal chemistry, are often synthesized from 2-aminobenzophenones. wum.edu.pl However, alternative syntheses utilize 2-aminobenzaldehydes or related structures. For example, a three-component reaction involving o-phenylenediamine (B120857), an aldehyde, and another carbonyl compound can lead to benzodiazepine (B76468) derivatives. nih.gov this compound can act as the aldehyde component, reacting with o-phenylenediamine and a suitable ketone or β-ketoester under acidic or catalytic conditions to construct the seven-membered diazepine (B8756704) ring fused to the benzene (B151609) ring. nih.govnih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound This table is interactive. Click on the headers to sort.

| Heterocycle Class | Key Reactants with this compound | General Reaction Type |

|---|---|---|

| Pyrimidine | Malononitrile, Guanidine/Thiourea | Multicomponent Condensation/Cyclization |

| Quinoline | Aniline, Pyruvic Acid | Doebner Reaction |

| Quinoline | Isatin | Pfitzinger Reaction |

| 1,4-Benzodiazepine | o-Phenylenediamine, Ketone | Condensation/Cyclization |

Application in Ester and Ether Functional Group Transformations

The methyl ester group in this compound can be readily converted into other esters through transesterification. This reaction involves the exchange of the alkoxy group (-OCH₃) of the ester with an alkoxy group from a different alcohol. sigmaaldrich.com The process is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide) and is an equilibrium-driven process. sigmaaldrich.comorganic-chemistry.org

To favor the formation of the desired new ester, the alcohol corresponding to the incoming alkoxy group is used in large excess, often serving as the reaction solvent. sigmaaldrich.com For example, refluxing this compound in ethanol (B145695) with a catalytic amount of acid would yield Ethyl 2-(4-formylphenoxy)acetate.

Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, methanol (B129727) is eliminated, and deprotonation of the resulting carbonyl yields the new ester. sigmaaldrich.com

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide (e.g., ethoxide) acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The original methoxide (B1231860) group is then eliminated, generating the new ester. sigmaaldrich.com

Various catalysts can be employed to facilitate this transformation under mild conditions, including scandium(III) triflate, N-heterocyclic carbenes (NHCs), and various metal complexes. organic-chemistry.org

Table 2: Transesterification of this compound This table is interactive. Click on the headers to sort.

| Reactant Alcohol | Catalyst Type | Product |

|---|---|---|

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-(4-formylphenoxy)acetate |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 2-(4-formylphenoxy)acetate |

| Benzyl Alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 2-(4-formylphenoxy)acetate |

Modifications of the Phenoxy Ether Linkage in this compound

The phenoxy ether linkage in this compound, while generally stable, can be modified through several chemical transformations, primarily involving cleavage of the ether bond or substitution on the aromatic ring.

Ether Cleavage: The cleavage of aryl-alkyl ether bonds is a standard transformation in organic synthesis. pearson.com Treatment with strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) at elevated temperatures can break the C-O bond. In the case of this compound, the cleavage would occur at the alkyl-oxygen bond, yielding 4-hydroxybenzaldehyde (B117250) and methyl 2-haloacetate. This is because the aryl C-O bond is stronger, and the phenolic oxygen is less prone to protonation followed by Sₙ2 attack. pearson.com More modern methods for aryl ether cleavage, often developed for lignin (B12514952) degradation, utilize metal catalysts or photoredox catalysis, offering milder and more selective conditions. rsc.orgacs.org

Electrophilic Aromatic Substitution: The phenoxyacetate group is an ortho, para-directing group for electrophilic aromatic substitution (EAS) on the benzene ring. numberanalytics.com This allows for the introduction of various substituents onto the aromatic core, further diversifying the molecular structure. For instance, nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would primarily introduce the electrophile at the positions ortho to the ether linkage (positions 2 and 6), assuming the para position is blocked by the formyl group's directing influence. Such modifications can be used to tune the electronic properties of the molecule or to provide additional handles for further synthesis.

Reductions and Oxidations of this compound

A key transformation of this synthon is the chemoselective reduction of the aldehyde group in the presence of the less reactive methyl ester. This selectivity is readily achieved using mild hydride-based reducing agents.

Sodium borohydride (NaBH₄) is the reagent of choice for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect esters under standard conditions. chemrxiv.orgrsc.org The reaction is usually performed in a protic solvent like ethanol or methanol at a low temperature (e.g., 0 °C) to enhance selectivity. chemrxiv.org The aldehyde carbonyl is significantly more electrophilic than the ester carbonyl, allowing for preferential attack by the hydride. The product of this reaction is Methyl 2-(4-(hydroxymethyl)phenoxy)acetate.

Other selective methods include the use of sodium dithionite (B78146) (Na₂S₂O₄) or specialized borohydride systems like NaBH₄ combined with sodium oxalate (B1200264) (Na₂C₂O₄), which can offer high selectivity for aldehydes over other reducible functional groups. pearson.comsigmaaldrich.com

Table 3: Selective Reduction of the Aldehyde Group This table is interactive. Click on the headers to sort.

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol | 0 °C to room temp. | Methyl 2-(4-(hydroxymethyl)phenoxy)acetate |

| Sodium Dithionite (Na₂S₂O₄) | Isopropanol/Water | Ambient to reflux | Methyl 2-(4-(hydroxymethyl)phenoxy)acetate |

| NaBH₄ / Na₂C₂O₄ | Water | Room temp. | Methyl 2-(4-(hydroxymethyl)phenoxy)acetate |

Oxidation of the Aldehyde Functionality of this compound

The aldehyde group is highly susceptible to oxidation and can be selectively converted to a carboxylic acid without affecting the ester or ether linkages using mild oxidizing agents. byu.edu This transformation converts the formyl group into a carboxyl group, yielding Methyl 2-(4-carboxyphenoxy)acetate.

Common reagents for this selective oxidation include:

Tollens' Reagent: This classic test for aldehydes involves the use of ammoniacal silver nitrate, [Ag(NH₃)₂]⁺. The aldehyde is oxidized to the corresponding carboxylate, while the silver(I) ions are reduced to metallic silver, forming a characteristic silver mirror on the reaction vessel. The reaction is performed under mild, alkaline conditions. byu.edu

Fehling's or Benedict's Solution: These reagents use copper(II) ions complexed with tartrate or citrate, respectively. In the presence of an aldehyde and upon gentle heating, the Cu(II) ions are reduced to copper(I) oxide, which precipitates as a red solid, while the aldehyde is oxidized to the carboxylate. byu.edu

Potassium Permanganate (KMnO₄): Under controlled, neutral, or slightly alkaline conditions and at low temperatures, dilute KMnO₄ can oxidize aldehydes to carboxylic acids. However, care must be taken as harsher conditions (acidic or concentrated) can lead to cleavage of other parts of the molecule.

The choice of reagent depends on the desired reaction conditions and scale, with Tollens' reagent being a particularly mild and specific method for this transformation. byu.edu

Derivatization and Structure Activity Relationship Studies of Methyl 2 4 Formylphenoxy Acetate Analogues

Synthesis of Novel Methyl 2-(4-formylphenoxy)acetate Derivatives

The synthesis of novel derivatives of this compound primarily revolves around the chemical reactivity of its key functional groups: the formyl group, the ester, and the aromatic ring. A significant focus of synthetic efforts has been the transformation of the aldehyde functionality to create more complex molecules with potential biological activities.

A key synthetic route involves the initial preparation of the corresponding carboxylic acid, 2-(4-formylphenoxy)acetic acid. This intermediate is typically synthesized through the Williamson ether synthesis, where 4-hydroxybenzaldehyde (B117250) is reacted with a haloacetic acid ester, followed by hydrolysis of the ester.

Once 2-(4-formylphenoxy)acetic acid is obtained, it can be coupled with various amino acid esters to form amide derivatives. For instance, a series of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate (B1210297) derivatives has been synthesized. This process generally involves standard peptide coupling protocols, utilizing reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The general synthetic scheme is outlined below:

Scheme 1: General Synthesis of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives

This synthetic strategy allows for the introduction of a wide variety of substituents (R groups) originating from different amino acids, thereby enabling a systematic exploration of the structure-activity relationship.

Functionalization of the Aromatic Ring in this compound

Functionalization of the aromatic ring of this compound provides another avenue for creating diverse analogues. Standard electrophilic aromatic substitution reactions can be employed to introduce various substituents onto the benzene (B151609) ring. For example, halogenation reactions can introduce chloro, bromo, or fluoro groups at positions ortho or meta to the phenoxy linkage. The presence of the formyl and the ether-linked acetate groups, both of which are electron-withdrawing and ortho-, para-directing (though the ether oxygen is activating), will influence the regioselectivity of these substitutions. The synthesis of compounds like methyl (4-chloro-2-formylphenoxy)acetate demonstrates the feasibility of such modifications. These halogenated derivatives can serve as intermediates for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or alkyl groups, further expanding the chemical diversity of the synthesized library.

Modifications of the Ester and Ether Linkages in this compound Derivatives

Modifications to the ester and ether linkages of this compound derivatives are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a variety of other esters by reaction with different alcohols under acidic conditions (Fischer esterification) or by using coupling agents. nih.gov Alternatively, the carboxylic acid can be transformed into amides by coupling with a diverse range of primary and secondary amines. These modifications can significantly impact the compound's polarity, solubility, and ability to interact with biological targets.

The ether linkage, while generally more stable, can also be a target for modification. Thioether analogues, where the ether oxygen is replaced by a sulfur atom, can be synthesized by reacting a thiophenol derivative with a haloacetate. The replacement of the ether linkage with other functionalities, such as an amide or a direct carbon-carbon bond, would represent more significant structural changes and would necessitate entirely different synthetic approaches, starting from different precursors. Such modifications can alter the conformational flexibility and electronic properties of the molecule, which can have profound effects on its biological activity.

Structure-Property and Structure-Activity Relationship (SAR) Investigations of Compounds Derived from this compound

The primary focus of SAR studies on this compound derivatives has been their activity as acetylcholinesterase (AChE) inhibitors, which are a class of drugs used in the treatment of Alzheimer's disease. nih.govgoogleapis.com

A notable study in this area explored a series of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives. nih.gov The investigation aimed to understand how different substituents on the acetate portion of the molecule influence its inhibitory potency against AChE. The results of these studies indicated that the nature of the substituent plays a critical role in the compound's activity.

The following interactive data table summarizes the key findings from these SAR investigations.

| Compound ID | R Group (Substituent) | AChE Inhibitory Potency (Compared to Galanthamine) |

| 4a | H | Less Potent |

| 4b | CH3 | More Potent |

| 4c | CH(CH3)2 | Variable |

| 4d | CH2CH(CH3)2 | Variable |

| 4e | CH(CH3)CH2CH3 | Variable |

| 4f | (CH2)3CH3 | Variable |

| 4g | CH2Ph | Variable |

| 4h | (CH2)2S(O)CH3 | Variable |

| 4i | Indol-3-ylmethyl | More Potent |

Table 1: Structure-Activity Relationship of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives as Acetylcholinesterase Inhibitors. nih.gov

From the available data, it is evident that specific substitutions can lead to a significant enhancement in inhibitory activity. In particular, compounds 4b (with a methyl substituent) and 4i (with an indol-3-ylmethyl substituent) were found to be more potent than the established AChE inhibitor, galanthamine. nih.gov This suggests that a small, lipophilic group or a larger, aromatic heterocyclic system at this position can favorably interact with the active site of the enzyme. The formyl group on the phenoxy ring is also believed to play a crucial role in binding to the enzyme, potentially through hydrogen bonding or other interactions within the active site gorge.

Further SAR studies could involve a broader range of substituents at the R-position, modifications to the aromatic ring with different electron-donating or withdrawing groups, and alterations to the length and nature of the linker connecting the phenoxy ring to the amide functionality. These investigations will be instrumental in optimizing the potency and selectivity of these compounds as potential therapeutic agents.

Pharmacological and Agrochemical Applications of Methyl 2 4 Formylphenoxy Acetate Derived Compounds

Precursor in Pharmaceutical Synthesis

The chemical architecture of Methyl 2-(4-formylphenoxy)acetate makes it a valuable starting material for the synthesis of pharmaceutically relevant compounds. The aldehyde group can participate in reactions such as condensation and reductive amination, while the ester can be hydrolyzed to a carboxylic acid, offering another point for modification, typically through amide bond formation.

Research has demonstrated the utility of this scaffold in creating new classes of enzyme inhibitors. For instance, derivatives have been synthesized to target enzymes implicated in neurodegenerative diseases. A study detailed the creation of a new class of acetylcholinesterase inhibitors based on methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate (B1210297) derivatives. nih.gov In this work, the foundational 2-(4-formylphenoxy)acetic acid was reacted to build more complex structures that exhibited notable inhibitory activity against this key enzyme in Alzheimer's disease pathology. nih.gov Two specific derivatives, compounds 4b and 4i , were identified as being more potent than the established drug galanthamine. nih.gov

Furthermore, the hydrolyzed derivative, 2-(4-formylphenoxy)acetic acid, has been used as a precursor for creating compounds with anti-inflammatory properties. Scientists have synthesized a series of hydrazone derivatives designed as selective COX-2 inhibitors. mdpi.com This was achieved by reacting the aldehyde group of 2-(formylphenoxy)acetic acid derivatives with various hydrazides. mdpi.com Several of the resulting compounds showed significant and selective inhibition of the COX-2 enzyme, which is a key target in the development of anti-inflammatory drugs. mdpi.com

Synthesis of Lysine Specific Demethylase 1 (LSD1) Inhibitors from this compound

Based on the reviewed scientific literature, there are no specific examples of this compound being used as a direct precursor for the synthesis of Lysine Specific Demethylase 1 (LSD1) inhibitors. Research on novel LSD1 inhibitors often describes synthetic routes starting from other precursors, such as substituted benzaldehydes or aminobenzoates.

Development of Novel Anticancer Agents Utilizing this compound Derivatives

The derivatization of the phenoxyacetic acid scaffold has been explored for the development of new anticancer agents, although direct synthesis from this compound is not widely documented. One study focused on synthesizing novel thiopyrano[2,3-d]thiazole derivatives, which are heterocyclic systems known for their pharmacological potential. In this research, a chlorinated analogue, 2-(4-chloro-2-formylphenoxy)acetic acid, was used as a starting material to create a key heterodiene building block. This intermediate was then used in a hetero-Diels–Alder reaction to construct the final complex molecule. However, when tested for anticancer activity against a panel of 60 human tumor cell lines, the resulting compound demonstrated only a low level of activity.

Other research into anticancer agents has utilized similar phenoxy acetamide (B32628) structures. For example, various 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing promise against breast cancer and neuroblastoma cell lines. nih.gov However, these syntheses did not specifically start from the 4-formyl derivative. Similarly, studies on 2-arylbenzoxazole acetic acid derivatives have identified compounds with potent activity against cancer cell lines, but these were synthesized through different chemical pathways. core.ac.uk

The following table summarizes the findings for a synthesized derivative tested for anticancer activity.

| Compound ID | Starting Material | Target Scaffold | Anticancer Activity Result |

| 3 | 2-(4-chloro-2-formylphenoxy)acetic acid | thiopyrano[2,3-d]thiazole | Low level of activity; tumor growth ranged from 92.48% to 126.61% |

Applications in the Synthesis of Other Biologically Active Scaffolds (e.g., related to quinones)

The reactive nature of the formyl and acetic acid moieties on the phenoxy scaffold allows for its use in creating various biologically active heterocyclic structures. The unesterified precursor, 2-Formylphenoxyacetic acid, has been used in the preparation of azomethine derivatives and as a building block for more complex ligands. sigmaaldrich.com

Additionally, a related derivative, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, has been shown to be a precursor for the synthesis of asymmetric poly(p-phenylene vinylene) (PPV) type oligomers, which have applications beyond pharmacology. nih.gov Research into the cyclization mechanisms of related compounds, such as 4-Methoxy-2-(2-formylphenoxy)acetic acid, has shown they can be converted into benzofuran (B130515) derivatives, which are an important class of heterocyclic compounds often found in biologically active molecules. researchgate.net

Despite the classification of this compound being related to "Quinones and Derivatives," a review of the available literature did not yield specific examples of its use in the direct synthesis of quinone-based scaffolds.

Role in Agrochemical Development Through Derivatization of this compound

A thorough review of scientific and patent literature did not reveal any specific instances of this compound or its direct derivatives being utilized in the development of agrochemical products such as herbicides, fungicides, or pesticides. The existing research primarily focuses on its applications in pharmaceutical and materials science contexts.

Advanced Materials Science Applications of Compounds Synthesized from this compound

The rigid structure and functional groups of this compound and its derivatives make them attractive building blocks for the synthesis of advanced functional materials. The aromatic ring provides thermal stability, while the aldehyde and carboxylate (after hydrolysis) groups offer sites for polymerization or for linking to metal centers.

One significant area of application is in the development of materials for electronics and optics. For example, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, a closely related derivative, was synthesized specifically as a precursor for asymmetric PPV-type oligomers. nih.gov These types of organic molecules are candidates for use as active materials in organic memories and as nonlinear optical (NLO) materials, which have applications in data storage and optical communications. nih.gov

Furthermore, the structural analogue Methyl 2-(4-formylphenyl)acetate is commercially available as a building block for the synthesis of Metal-Organic Frameworks (MOFs). bldpharm.com MOFs are highly porous materials with a crystalline structure composed of metal ions or clusters connected by organic linkers. The dicarboxylic acid version of this analogue, 2-(4-Formylphenyl)acetic acid, can act as a rigid linker to construct these frameworks. bldpharm.com Given its structural similarity, 2-(4-formylphenoxy)acetic acid is also a prime candidate for use as an organic linker in the tailored synthesis of functional MOFs, where the formyl group can either be retained for its functionality within the pore or used for post-synthetic modification.

Mechanistic Studies on Reactions Involving Methyl 2 4 Formylphenoxy Acetate

Elucidation of Reaction Pathways and Intermediates with Methyl 2-(4-formylphenoxy)acetate

The formyl group of this compound is a primary site for a variety of chemical transformations, including olefination, heterocyclic synthesis, and condensation reactions. Understanding the pathways and intermediates in these reactions is crucial for controlling product formation and optimizing reaction conditions.

One of the most important reactions of aldehydes is the Wittig reaction , which converts the carbonyl group into a carbon-carbon double bond. The reaction of this compound with a phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate, proceeds through a well-established mechanistic pathway. The initial step involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon. This leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered ring intermediate known as an oxaphosphetane. libretexts.orgpitt.edu This oxaphosphetane is unstable and decomposes to yield the final alkene product and triphenylphosphine oxide. The driving force for this decomposition is the formation of the very stable phosphorus-oxygen double bond. libretexts.org

Table 1: Proposed Intermediates in the Wittig Reaction of this compound

| Step | Intermediate | Description |

| 1 | Betaine | A zwitterionic intermediate formed from the initial nucleophilic attack of the phosphorus ylide on the aldehyde. |

| 2 | Oxaphosphetane | A four-membered heterocyclic intermediate formed by the cyclization of the betaine. |

Another significant reaction involving aldehydes is the Pictet-Spengler reaction , which is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. depaul.eduname-reaction.comwikipedia.org In a hypothetical reaction, if this compound were to react with a β-arylethylamine, the reaction would commence with the formation of an iminium ion from the condensation of the aldehyde and the amine under acidic conditions. depaul.eduwikipedia.org This electrophilic iminium ion would then be attacked by the electron-rich aromatic ring of the β-arylethylamine in an intramolecular electrophilic substitution reaction. This cyclization step leads to a spirocyclic intermediate, which then undergoes rearrangement and deprotonation to afford the final tetrahydro-β-carboline product. wikipedia.org

The Hantzsch pyridine synthesis is a multi-component reaction that can utilize an aldehyde as one of its key components to form dihydropyridine derivatives. organic-chemistry.orgwikipedia.orgwikiwand.com If this compound is used as the aldehyde component, the reaction mechanism would involve the initial condensation of the aldehyde with a β-ketoester to form a Michael acceptor. Concurrently, another molecule of the β-ketoester reacts with a nitrogen source, like ammonia, to form an enamine. The subsequent Michael addition of the enamine to the previously formed Michael acceptor, followed by cyclization and dehydration, leads to the dihydropyridine product. wikipedia.orgyoutube.com

Kinetic Studies of Key Transformation Reactions of this compound

In the context of the Wittig reaction , kinetic studies on the reaction of substituted benzaldehydes with phosphorus ylides have shown that the reaction rate is significantly influenced by the electronic nature of the substituents on the aromatic ring. arkat-usa.orgacs.org Electron-withdrawing groups on the benzaldehyde generally accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, thus making it more susceptible to nucleophilic attack by the ylide. arkat-usa.org Conversely, electron-donating groups tend to decrease the reaction rate. The formation of the intermediate is often the rate-determining step. arkat-usa.org Large negative entropy values observed in these studies support a highly ordered transition state, consistent with the formation of a cyclic intermediate. arkat-usa.org

Table 2: Expected Influence of Substituents on the Rate of Wittig-type Reactions with Aromatic Aldehydes

| Substituent on Benzaldehyde | Expected Effect on Reaction Rate | Rationale |

| Electron-withdrawing (e.g., -NO2, -CN) | Increase | Increases the electrophilicity of the carbonyl carbon. |

| Electron-donating (e.g., -OCH3, -N(CH3)2) | Decrease | Decreases the electrophilicity of the carbonyl carbon. |

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of a reaction refers to the three-dimensional arrangement of atoms in the products and how it is influenced by the reactants and reaction conditions.

The Wittig reaction is particularly notable for its stereoselectivity. The stereochemical outcome (i.e., the ratio of E to Z isomers of the resulting alkene) is primarily determined by the nature of the phosphorus ylide used. wikipedia.orgjove.com

Stabilized ylides , which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, generally lead to the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgjove.com

Non-stabilized ylides , which lack such a stabilizing group, typically react to form the kinetically favored (Z)-alkene. wikipedia.orgjove.com

This stereoselectivity is explained by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates. libretexts.orgwikipedia.org For stabilized ylides, the initial addition is reversible, allowing for equilibration to the more stable trans-oxaphosphetane, which then decomposes to the (E)-alkene. For non-stabilized ylides, the reaction is under kinetic control, and the cis-oxaphosphetane forms and decomposes more rapidly. libretexts.orgwikipedia.org

Table 3: Predicted Stereochemical Outcome of the Wittig Reaction with this compound

| Type of Phosphorus Ylide | Major Alkene Isomer | Rationale |

| Stabilized (e.g., Ph3P=CHCO2Et) | (E)-isomer | Thermodynamic control, formation of the more stable trans-oxaphosphetane. |

| Non-stabilized (e.g., Ph3P=CHCH3) | (Z)-isomer | Kinetic control, faster formation and decomposition of the cis-oxaphosphetane. |

In the Pictet-Spengler reaction , if the aldehyde used is not formaldehyde, a new stereocenter is created at the C-1 position of the resulting tetrahydro-β-carboline. The stereochemical outcome can be influenced by the presence of other chiral centers in the reactants, such as when using an enantiopure tryptophan derivative. The reaction can proceed under either kinetic or thermodynamic control, leading to different diastereomers. The cis isomer is often the kinetically controlled product, while the trans isomer is the thermodynamically more stable product. wikipedia.orgchemrxiv.org

The Hantzsch dihydropyridine synthesis , when employing an unsymmetrical β-dicarbonyl compound or a chiral aldehyde, can also lead to the formation of stereoisomers. Enantioselective versions of the Hantzsch reaction have been developed using chiral catalysts, which can induce high levels of stereocontrol in the formation of the dihydropyridine ring. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 2 4 Formylphenoxy Acetate and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 2-(4-formylphenoxy)acetate, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of this compound exhibits distinct signals that correspond to the different types of protons present. The aldehydic proton (CHO) typically appears as a singlet at a downfield chemical shift, around 9.97 ppm. The aromatic protons on the benzene (B151609) ring appear as a multiplet in the region of 7.16-7.98 ppm. The methylene (B1212753) protons (-OCH₂-) of the acetate (B1210297) group are observed as a singlet around 4.679 ppm, and the methyl protons (-OCH₃) of the ester group also present as a singlet at approximately 3.7 ppm. libretexts.orgchemicalforums.comresearchgate.net The integration of these peaks provides the ratio of the number of protons in each unique environment, confirming the molecular structure. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde group resonates at a characteristic downfield position, typically around 190.5 ppm. The carbonyl carbon of the ester group appears at a slightly more upfield position, around 166.5 ppm. The carbon atoms of the aromatic ring are observed in the 116-160 ppm range, and the methylene and methyl carbons of the acetate group appear at approximately 67 ppm and 52 ppm, respectively. rsc.orghmdb.ca

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehydic Proton (CHO) | ~9.97 (s, 1H) | ~190.5 |

| Aromatic Protons (C₆H₄) | ~7.16-7.98 (m, 4H) | ~116-160 |

| Methylene Protons (-OCH₂-) | ~4.679 (s, 2H) | ~67 |

| Methyl Protons (-OCH₃) | ~3.7 (s, 3H) | ~52 |

| Ester Carbonyl Carbon (C=O) | - | ~166.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. s = singlet, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound. This information is crucial for confirming the compound's identity and for structural analysis.

The nominal molecular weight of this compound (C₁₀H₁₀O₄) is 194.18 g/mol . sigmaaldrich.comcymitquimica.com In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 194. The monoisotopic mass is 194.0579 Da. uni.lu

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could involve the loss of the methoxy (B1213986) group (-OCH₃), the carboxymethyl group (-CH₂COOCH₃), or the formyl group (-CHO). Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated and compared with experimental data to further confirm the structure. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 195.06518 | 137.9 |

| [M+Na]⁺ | 217.04712 | 146.1 |

| [M-H]⁻ | 193.05062 | 141.9 |

| [M+NH₄]⁺ | 212.09172 | 157.4 |

| [M+K]⁺ | 233.02106 | 145.4 |

| [M+H-H₂O]⁺ | 177.05516 | 131.9 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent peaks in the IR spectrum are typically the carbonyl (C=O) stretching vibrations. masterorganicchemistry.com For this compound, two distinct C=O stretching bands are expected: one for the aldehyde group and one for the ester group. The aldehyde C=O stretch usually appears in the range of 1710-1685 cm⁻¹. The ester C=O stretch is typically found at a higher frequency, around 1750-1735 cm⁻¹. masterorganicchemistry.com

Other significant absorptions include the C-O stretching vibrations of the ether and ester groups, which are typically observed in the 1300-1000 cm⁻¹ region. The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range, and the C-H stretching vibrations of the aromatic ring and the methyl/methylene groups are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. masterorganicchemistry.comresearchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1710-1685 | Strong |

| Ester | C=O Stretch | 1750-1735 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Ether/Ester | C-O Stretch | 1300-1000 | Strong |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 3000-2850 | Medium |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

The determination of the crystal structure of this compound and its derivatives would involve growing single crystals of the compound and analyzing them using an X-ray diffractometer. rasayanjournal.co.in The resulting data would allow for the precise determination of the molecular geometry and the investigation of conformational preferences in the solid state. researchgate.netethz.ch

Chromatographic Methods for Purity Assessment and Separation in Complex Mixtures Containing this compound

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the analysis of moderately polar compounds like this compound. A C8 or C18 column can be used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area provides quantitative information about its concentration. This method is valuable for determining the purity of a sample and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com For this compound, a suitable capillary column, such as one with a polar stationary phase, would be used. The compound is vaporized and carried through the column by an inert gas, and its retention time is used for identification. GC coupled with a mass spectrometer (GC-MS) provides both chromatographic separation and mass spectral data, allowing for definitive identification of the compound and any impurities. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used for monitoring reactions and for preliminary purity checks. A suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, can be used to develop the TLC plate. rsc.org The retardation factor (Rf) value of the spot corresponding to this compound can be compared to that of a standard sample for identification.

Computational Chemistry and Theoretical Investigations of Methyl 2 4 Formylphenoxy Acetate

Quantum Mechanical Studies of Electronic Structure and Reactivity of Methyl 2-(4-formylphenoxy)acetate

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic molecules like this compound. These studies provide a detailed picture of the electron distribution and the energies of the frontier molecular orbitals, which are crucial for predicting chemical reactivity.

Electronic Structure: The electronic properties of this compound can be characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for understanding reactivity. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP map would likely show negative potential (red and yellow areas) around the oxygen atoms of the ester and formyl groups, indicating these as sites for electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules. For instance, a high electrophilicity index suggests that the molecule will act as a good electrophile in reactions.

Table 8.1.1: Theoretical Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

| Ionization Potential (IP) | 7.5 |

| Electron Affinity (EA) | 2.0 |

| Electronegativity (χ) | 4.75 |

| Chemical Hardness (η) | 2.75 |

| Chemical Softness (S) | 0.36 |

Note: These are illustrative values based on typical DFT calculations for similar aromatic compounds and are not from a specific study on this compound.

Molecular Docking and Dynamics Simulations of this compound Derivatives in Biological Systems

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. For derivatives of this compound, docking studies could be employed to explore their potential as inhibitors of specific enzymes or as ligands for various receptors. The scoring functions used in docking provide an estimate of the binding free energy, with more negative scores indicating stronger binding. rjpbcs.com The interactions identified, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for understanding the stability of the ligand-receptor complex.

Molecular Dynamics Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. rjpbcs.com MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the receptor, as well as the presence of solvent molecules. These simulations can be used to assess the stability of the docked pose, calculate binding free energies with higher accuracy, and identify key residues involved in the interaction. For instance, an MD simulation of a this compound derivative bound to a target protein could reveal conformational changes in the protein upon ligand binding and provide insights into the residence time of the ligand in the binding pocket.

Table 8.2.1: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435, Gln206 | Hydrogen Bond, Pi-Pi Stacking |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Prediction of Spectroscopic Parameters for this compound and its Analogues

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation and characterization of novel compounds. researchgate.net By comparing theoretically predicted spectra with experimental data, the proposed structure of a synthesized molecule can be confirmed.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. The vibrational frequencies and intensities are calculated, and the assignment of the observed experimental bands to specific vibrational modes of the molecule can be made with confidence. This is particularly useful for complex molecules where empirical assignments can be ambiguous.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their local electronic environment. DFT calculations can provide theoretical predictions of these chemical shifts. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts, when correlated with experimental data, can help in the complete assignment of the NMR spectra and confirm the molecular structure.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. This can help in understanding the photophysical properties of the molecule.

Table 8.3.1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Related Compound, 2-(4-Formylphenoxy)ethyl acetate (B1210297) (Illustrative)

| Carbon Atom | Experimental (ppm) mdpi.com | Calculated (ppm) |

|---|---|---|

| C=O (ester) | 170.2 | 171.5 |

| C-O (aromatic) | 162.8 | 163.1 |

| C-H (aromatic) | 131.3 | 130.9 |

| C-CHO | 129.6 | 130.2 |

| C (aromatic) | 121.8 | 122.5 |

| C-H (aromatic) | 114.2 | 115.0 |

| O-CH₂ | 65.6 | 66.1 |

| CH₂-O | 61.8 | 62.3 |

Note: The calculated values are hypothetical and serve to illustrate the typical agreement between experimental and theoretical data.

Reaction Mechanism Elucidation via Computational Methods for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction pathways that can be difficult to obtain experimentally. For transformations involving this compound, computational studies can elucidate the underlying mechanisms, rationalize observed product distributions, and predict the feasibility of new reactions.

Mapping Reaction Pathways: By calculating the potential energy surface (PES) for a given reaction, computational methods can identify the most favorable reaction pathway. This involves locating the structures and energies of reactants, products, intermediates, and transition states. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

For example, in the synthesis of derivatives from this compound, such as in condensation reactions involving the formyl group, computational studies can be used to compare different possible mechanisms (e.g., acid-catalyzed vs. base-catalyzed) and determine which is more likely to occur under specific reaction conditions.

Understanding Reactivity and Selectivity: Computational studies can provide insights into the factors that control the reactivity and selectivity of a reaction. For instance, by analyzing the electronic structure of the transition states, one can understand why a particular regioselectivity or stereoselectivity is observed. In reactions involving multiple reactive sites on this compound, such as the formyl group, the aromatic ring, and the ester moiety, computational methods can help predict which site is most likely to react under a given set of conditions.

Table 8.4.1: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack on formyl carbon | TS1 | 15.2 |

| Proton transfer | TS2 | 8.5 |

Note: This table presents hypothetical data for a multi-step reaction to illustrate how computational chemistry can be used to dissect a reaction mechanism.

Future Prospects and Emerging Research Frontiers for Methyl 2 4 Formylphenoxy Acetate

Integration with Flow Chemistry and Automated Synthesis for Methyl 2-(4-formylphenoxy)acetate Derivatives

The synthesis and derivatization of this compound are prime candidates for integration with flow chemistry and automated synthesis platforms. These technologies offer substantial improvements in efficiency, safety, and scalability over traditional batch processing. numberanalytics.com

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for reactions involving the reactive aldehyde group of this compound.

Enhanced Safety and Scalability: Transformations of aromatic aldehydes can be energetic. Flow chemistry mitigates risks associated with exothermic events and the handling of potentially hazardous reagents by confining reactions to small, controlled volumes. This approach has been successfully used to scale up the synthesis of 2,2,2-trichloromethylcarbinols from aromatic aldehydes, a process that involves uncontrolled gas evolution in batch, demonstrating a safer and more efficient manufacturing pathway. organic-chemistry.org

Improved Yield and Selectivity: The precise control in flow reactors can lead to higher yields and selectivities in derivatization reactions. For example, aldol (B89426) reactions involving aromatic aldehydes have shown dramatically increased reaction rates and conversions when transitioned from batch to flow processing. beilstein-journals.org This could be applied to the synthesis of various derivatives from the this compound core.

Biocatalysis Integration: Flow-based systems are ideal for integrating biocatalysis. Immobilized enzymes can be packed into reactors for continuous biotransformations. A biocatalytic method for oxidizing amines to aromatic aldehydes using a transaminase in a flow reactor has been developed, achieving excellent yields and short residence times. worktribe.comunimi.it A similar setup could be envisioned for enzymatic modifications of the this compound scaffold.

Automated Synthesis: Automated synthesis platforms, which enable the rapid and systematic creation of compound libraries, can leverage this compound as a key building block. acs.org

Derivative Libraries: The aldehyde and ester functionalities can be sequentially or orthogonally modified. An automated platform could perform reductive amination on the aldehyde group with a library of amines, followed by amidation of the ester group with a second library of amines, to rapidly generate a large matrix of diverse molecules for screening.

High-Throughput Experimentation: Automated systems facilitate high-throughput screening of reaction conditions, accelerating the discovery of optimal catalytic transformations for functionalizing the this compound core. This is crucial for exploring the new catalytic frontiers discussed in section 9.3.

Glycan and Peptide Synthesis: Automated synthesizers are routinely used for creating complex biomolecules like oligonucleotides, peptides, and glycans. acs.orguni-bayreuth.de The aldehyde group on this compound can be used for conjugation to these complex, automatically synthesized molecules, creating novel hybrid structures for biological evaluation. acs.org

Application in Supramolecular Chemistry and Nanotechnology Utilizing this compound Scaffolds

The distinct functionalities of this compound make it an excellent candidate for constructing ordered systems in both supramolecular chemistry and nanotechnology.

Supramolecular Chemistry: The formylphenoxy group is a known motif for directing the self-assembly of molecules into larger, non-covalently bonded structures.

Crystal Engineering and Host-Guest Systems: The aldehyde can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. These directional forces can be exploited to design specific crystal lattices or host-guest complexes. Research on hexakis[2-formylphenoxy]cyclotriphosphazene demonstrates the ability of the formylphenoxy unit to facilitate the creation of complex supramolecular structures. researchgate.net